
N-(cyanomethyl)-4-(difluoromethoxy)-3,5-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-4-(difluoromethoxy)-3,5-dimethylbenzamide, commonly known as CFM-2, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CFM-2 belongs to the family of benzamide derivatives and has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects.
Wirkmechanismus
The exact mechanism of action of CFM-2 is not fully understood, but it is believed to act through multiple pathways. CFM-2 has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of inflammation and cell growth. CFM-2 has also been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of various signaling pathways.
Biochemical and Physiological Effects:
CFM-2 has been shown to have various biochemical and physiological effects in animal models and in vitro studies. In animal models of inflammation and pain, CFM-2 has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to decrease pain sensitivity. In cancer cells, CFM-2 has been shown to induce apoptosis and inhibit cell growth by inhibiting the activity of various signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
CFM-2 has several advantages for lab experiments, including its synthetic availability, stability, and low toxicity. However, CFM-2 also has some limitations, including its poor solubility in water and the need for high concentrations to achieve therapeutic effects.
Zukünftige Richtungen
CFM-2 has shown promising results in various preclinical studies, and future research should focus on further elucidating its mechanism of action and optimizing its therapeutic potential. Possible future directions include the development of more potent derivatives of CFM-2, the investigation of its potential use in combination with other anticancer agents, and the exploration of its potential use in other diseases, such as neurodegenerative disorders.
Conclusion:
In conclusion, CFM-2 is a synthetic compound that has shown promising results in various preclinical studies for its potential therapeutic applications in cancer, inflammation, and pain. CFM-2 has been shown to inhibit the growth of cancer cells, reduce inflammation and pain, and induce apoptosis in cancer cells. Future research should focus on further elucidating its mechanism of action and optimizing its therapeutic potential.
Synthesemethoden
CFM-2 can be synthesized through a multi-step process, which involves the reaction of 3,5-dimethyl-4-hydroxybenzaldehyde with potassium cyanide to form the corresponding nitrile. The nitrile is then converted to the amide using an appropriate amine, followed by the introduction of a difluoromethoxy group using a fluorinating agent. The final product is obtained through purification and characterization using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
CFM-2 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. In cancer research, CFM-2 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. CFM-2 has also been studied for its anti-inflammatory and analgesic effects in various animal models of inflammation and pain. In these studies, CFM-2 has been shown to reduce inflammation and pain by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-4-(difluoromethoxy)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N2O2/c1-7-5-9(11(17)16-4-3-15)6-8(2)10(7)18-12(13)14/h5-6,12H,4H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXWCMAZERLKED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(F)F)C)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-4-(difluoromethoxy)-3,5-dimethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

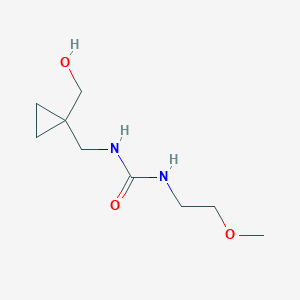

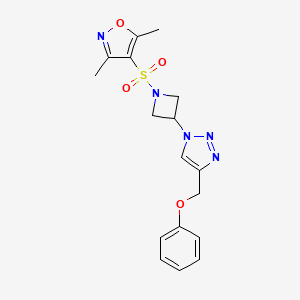

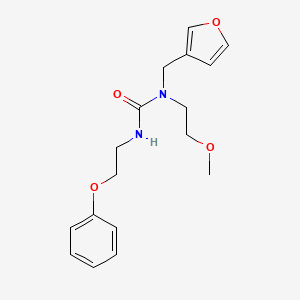
![1-(4-{2-[5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethoxy}phenyl)pyrrolidin-2-one](/img/structure/B2919147.png)

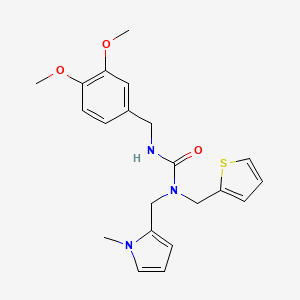



![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide](/img/structure/B2919157.png)
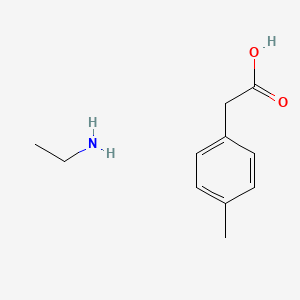
![(8R,8AS)-8-aminotetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one](/img/structure/B2919161.png)